molecular formula C9H10ClNO2 B2546000 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride CAS No. 1950561-01-9

5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride

Cat. No. B2546000
CAS RN: 1950561-01-9
M. Wt: 199.63
InChI Key: ZCFUFEWBCRBMAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest due to their biological activities. Paper describes an efficient synthesis of a benzofuran derivative that acts as a β-amyloid aggregation inhibitor. The process involves a one-pot synthesis starting from 4-chlorophenol and subsequent desulfurization and acylation steps to obtain the final compound. Similarly, paper reports the synthesis of novel benzofuro[3,2-d]furo[2,3-b]pyridines and benzofuro[3,2-b]oxepin-4-carbonitriles through the reaction of benzofuran-2-carbonitriles with potassium tert-butoxide. Paper details the conversion of 2-chlorosalicylaldehyde into various benzofuran derivatives, highlighting the versatility of reactions involving benzofuran cores.

Molecular Structure Analysis

The molecular structures of benzofuran derivatives are characterized by the presence of the benzofuran moiety, which is a fused benzene and furan ring. The papers do not provide detailed molecular structure analysis of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, but they do discuss the structural modifications on the benzofuran core, such as chloro substitutions and the introduction of amino groups, which are relevant to understanding the chemical properties of similar compounds .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and can lead to various biologically active compounds. For instance, the introduction of diethylamine in paper and the use of hydrazine hydrate in paper demonstrate the reactivity of the benzofuran core and its ability to undergo ring closure and substitution reactions to yield compounds with different substituents and biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride are not directly discussed, the papers provide information on the properties of related compounds. For example, the antimicrobial activity of the synthesized benzofuran derivatives in paper suggests that the compound may also exhibit similar properties. The spectral and analytical data used to characterize these compounds can be indicative of the methods that would be used to analyze the physical and chemical properties of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Novel Synthesis Approaches : Research has focused on developing new synthesis methods for benzofuran derivatives due to their significance in various biological activities. For instance, a study detailed the first total synthesis of a unique 2-isopropyliden-2H-benzofuran-3-one, showcasing a sequence that includes phenol ortho formylation and Williamson etherification, among other steps (Pergomet et al., 2017). Another study described the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction, highlighting the versatility of benzofuran frameworks in synthesizing complex molecules (Gao et al., 2011).

Cascade Reactions for Heterocycle Formation : A study presented a new method to synthesize 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols, demonstrating the efficiency of cascade reactions in constructing benzofuran moieties (Gabriele et al., 2007).

Biological Activities and Pharmacological Potential

Anticholinesterase Activities : Certain benzofuran compounds have been identified to exhibit significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Luo et al., 2005). Another study synthesized novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, further highlighting the therapeutic potential of benzofuran derivatives (Luo et al., 2005).

Exploratory Studies on Novel Compounds

Antituberculosis Study : A specific study synthesized 3-methyl-1-benzofuran-2-carbohydrazide and evaluated its antituberculosis potential, indicating the broad spectrum of biological activities associated with benzofuran derivatives (Thorat et al., 2016).

Mechanism of Action

The mechanism of action of “5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride” involves its use as a ligand in the recruitment of the cereblon protein . It can be connected to the ligand for protein by a linker to form PROTAC .

Safety and Hazards

The safety data sheet for “5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-on e hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

5-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-4-6-1-2-8-7(3-6)5-12-9(8)11;/h1-3H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFUFEWBCRBMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)C(=O)O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1950561-01-9
Record name 5-(aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride
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